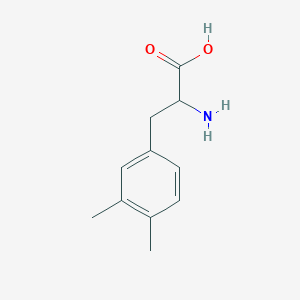

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTAHBOLRJHIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and purification of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, a non-proteinogenic amino acid of interest to researchers in medicinal chemistry and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The protocols are designed as self-validating systems, culminating in rigorous analytical characterization. This document moves beyond a simple recitation of steps to offer an authoritative resource grounded in established chemical literature.

Introduction and Strategic Overview

2-Amino-3-(3,4-dimethylphenyl)propanoic acid is a synthetic amino acid analog. Its structural uniqueness, conferred by the dimethylphenyl moiety, makes it a valuable building block for creating novel peptides, peptidomimetics, and small molecule drug candidates. The incorporation of such unnatural amino acids can impart desirable pharmacological properties, including enhanced metabolic stability, increased potency, and unique conformational constraints.

This guide details a robust and scalable two-step synthetic sequence based on the classical Strecker amino acid synthesis, followed by a rigorous purification protocol.[1][2] The Strecker synthesis was selected for its reliability, high functional group tolerance, and utilization of readily available starting materials.[3][4] The overall strategy is to first construct the α-aminonitrile intermediate from 3,4-dimethylbenzaldehyde, which is then hydrolyzed under acidic conditions to directly afford the target amino acid as its hydrochloride salt.

Retrosynthetic Analysis

The synthetic plan is outlined below. The target molecule is disconnected at the Cα-CN bond (after hydrolysis) and the C=N bond, tracing back to the commercially available aldehyde.

Caption: Retrosynthetic pathway for the target compound.

Synthesis Methodology

The synthesis is performed in two distinct stages: the formation of the α-aminonitrile intermediate, followed by its hydrolysis to the final product.

Stage 1: Strecker Synthesis of 2-Amino-2-(3,4-dimethylphenyl)acetonitrile

This initial step involves a one-pot reaction to form the key aminonitrile intermediate. The reaction proceeds via the formation of an iminium ion from the aldehyde and ammonia, which is then attacked by a cyanide nucleophile.[1][5]

Reaction Mechanism:

Caption: Mechanism of the Strecker α-aminonitrile synthesis.

Experimental Protocol:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, add ammonium chloride (5.88 g, 110 mmol) and sodium cyanide (5.4 g, 110 mmol). Causality: Ammonium chloride serves as the ammonia source and a mild acid catalyst.[3]

-

Reagent Addition: Add 100 mL of a 1:1 mixture of methanol and water. Stir the mixture until all solids are dissolved.

-

Aldehyde Introduction: While maintaining the temperature at 0-5 °C, slowly add 3,4-dimethylbenzaldehyde (13.4 g, 100 mmol) dropwise over 30 minutes. Causality: A low temperature is maintained to control the exothermic reaction and minimize potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add 150 mL of diethyl ether and 100 mL of water. Shake vigorously and separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 75 mL).

-

Isolation: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-(3,4-dimethylphenyl)acetonitrile as an oil or low-melting solid, which can be used in the next step without further purification.

Stage 2: Acid Hydrolysis to 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

The crude aminonitrile is subjected to harsh acidic hydrolysis to convert the nitrile functional group into a carboxylic acid. Using concentrated hydrochloric acid directly furnishes the desired hydrochloride salt of the amino acid.[2]

Experimental Protocol:

-

Setup: Place the crude aminonitrile from Stage 1 into a 500 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Carefully add 150 mL of concentrated hydrochloric acid (37%) to the flask. Causality: A large excess of strong acid and heat are required to drive the complete hydrolysis of the stable nitrile group.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction is typically complete when a homogenous solution is observed.

-

Isolation of Crude Product: After cooling to room temperature, transfer the solution to a beaker and place it in an ice bath. A white precipitate of the crude hydrochloride salt should form. If precipitation is slow, scratching the inside of the beaker with a glass rod can induce crystallization.

-

Collection: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold acetone (2 x 20 mL), and air dry.

Purification by Recrystallization

Recrystallization is a critical step to achieve high purity, removing any unreacted starting materials or byproducts from the hydrolysis step. The hydrochloride salt form of the amino acid generally exhibits good crystallinity, making this an effective technique.[6]

Experimental Protocol:

-

Solvent Selection: A mixed solvent system of ethanol and water is ideal for this compound.

-

Dissolution: Transfer the crude, dried product to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 9:1 ethanol/water necessary to fully dissolve the solid. Causality: Using the minimum volume of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing the yield of recrystallized product.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals.

-

Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization and Data

The identity, structure, and purity of the final product must be confirmed through rigorous analytical methods.

Table 1: Reagents and Expected Quantities

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3,4-Dimethylbenzaldehyde | 134.18 | 100 | 13.4 g |

| Sodium Cyanide | 49.01 | 110 | 5.4 g |

| Ammonium Chloride | 53.49 | 110 | 5.88 g |

| Concentrated HCl (37%) | 36.46 | - | 150 mL |

| Expected Product | 231.71 | - | ~16-19 g (70-80% yield) |

Table 2: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | Specific to the compound, expected to be sharp (>200 °C with decomposition) |

| ¹H NMR | Signals corresponding to aromatic protons (3H), benzylic CH (1H), α-CH (1H), methyl groups (6H), and amine/acid protons (broad) |

| ¹³C NMR | Signals for carboxyl, aromatic carbons, α-carbon, benzylic carbon, and methyl carbons |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₁₇NO₂: 208.1332; Found: ~208.13 |

| Purity (HPLC) | >98% |

Conclusion

The synthetic and purification protocols detailed in this guide represent a robust, logical, and scalable method for producing high-purity 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride. By grounding the experimental steps in a clear understanding of the underlying reaction mechanisms and purification principles, this document serves as a reliable resource for researchers and drug development professionals seeking to utilize this valuable synthetic building block.

References

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science (RSC Publishing). [Link]

-

Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. (2016). ACS Macro Letters. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1994). Methods in Molecular Biology. [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (2014). PMC - NIH. [Link]

-

Synthesis of Amino Acids: Strecker Synthesis. (2024). Pearson. [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). RSC Publishing. [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. [Link]

-

Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. (2017). PubMed. [Link]

-

Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Ugi reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026. [Link]

-

Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. (2016). ResearchGate. [Link]

-

On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2013). Radboud Repository. [Link]

-

A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. (n.d.). ElectronicsAndBooks. [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-L-phenylalanine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dimethyl-L-phenylalanine hydrochloride, a substituted aromatic amino acid of significant interest in peptide and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in the public domain, this document synthesizes known information for the parent free amino acid, 3,4-Dimethyl-L-phenylalanine, and establishes a framework of expected properties and detailed analytical protocols for the hydrochloride salt. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required for the thorough characterization and effective utilization of this compound in drug discovery and development workflows. We will delve into its structural attributes, predicted and analogous physicochemical parameters, and provide robust, step-by-step protocols for its empirical determination.

Introduction: The Significance of Substituted Phenylalanine Analogs

Non-natural amino acids are critical building blocks in modern drug discovery, offering a powerful tool to modulate the pharmacological properties of peptides and small molecules. Incorporation of substituted phenylalanine analogs, such as 3,4-Dimethyl-L-phenylalanine, can confer unique structural and functional attributes, including enhanced metabolic stability, altered receptor binding affinity and selectivity, and improved pharmacokinetic profiles. The dimethyl substitution on the phenyl ring introduces steric bulk and alters the electronic properties compared to native L-phenylalanine, which can be strategically exploited to probe molecular interactions and optimize lead compounds.

The hydrochloride salt form is often preferred for amino acids due to its enhanced solubility in aqueous media and improved stability, facilitating its use in various synthetic and biological applications. A thorough understanding of the physicochemical properties of 3,4-Dimethyl-L-phenylalanine hydrochloride is therefore essential for its effective application.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.

Chemical Structure

The structure of 3,4-Dimethyl-L-phenylalanine hydrochloride combines the core L-phenylalanine scaffold with two methyl groups at the 3 and 4 positions of the phenyl ring and a hydrochloride salt at the alpha-amino group.

Caption: Workflow for the synthesis of 3,4-Dimethyl-L-phenylalanine hydrochloride.

Analytical Characterization

A comprehensive suite of analytical techniques is necessary to confirm the identity, purity, and physicochemical properties of the synthesized hydrochloride salt.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure. For the hydrochloride salt, the protonation of the amino group will influence the chemical shifts of nearby protons and carbons.

-

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern will be indicative of the 1,2,4-trisubstitution pattern.

-

α-Proton (Cα-H): A triplet or doublet of doublets around δ 4.0-4.5 ppm.

-

β-Protons (Cβ-H₂): Two diastereotopic protons appearing as a multiplet or two separate doublet of doublets around δ 3.0-3.5 ppm.

-

Methyl Protons (-CH₃): Two singlets around δ 2.2-2.4 ppm, corresponding to the two methyl groups on the phenyl ring.

-

-

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

Carbonyl Carbon (-COO⁻): A signal around δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

α-Carbon (Cα): A signal around δ 55-60 ppm.

-

β-Carbon (Cβ): A signal around δ 35-40 ppm.

-

Methyl Carbons (-CH₃): Two signals around δ 15-20 ppm.

-

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3,4-Dimethyl-L-phenylalanine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 194.12.

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present. Key expected vibrational bands for the hydrochloride salt include:

-

N-H stretch (NH₃⁺): Broad absorption in the range of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic acid): Strong absorption around 1700-1730 cm⁻¹.

-

N-H bend (NH₃⁺): Absorption around 1500-1600 cm⁻¹.

-

C-H stretch (Aromatic and Aliphatic): Absorptions around 2850-3100 cm⁻¹.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of amino acids and their derivatives.

Protocol: Reversed-Phase HPLC for Purity Analysis

The principle of this method is the separation of the compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the 3,4-Dimethyl-L-phenylalanine hydrochloride in the mobile phase A to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Caption: Workflow for HPLC purity analysis.

Physical Properties

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound.

Protocol: Capillary Melting Point Determination

-

Finely powder a small amount of the dry sample.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile

Understanding the solubility is crucial for formulation and reaction setup.

Protocol: Equilibrium Solubility Determination

-

Add an excess amount of 3,4-Dimethyl-L-phenylalanine hydrochloride to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO, DMF) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound. The solubility is expressed in mg/mL or mol/L.

Stability and Storage

The stability of the compound under various conditions determines its shelf-life and handling requirements. As the hydrochloride salt, it is expected to be relatively stable.

Recommended Storage Conditions

For long-term storage, 3,4-Dimethyl-L-phenylalanine hydrochloride should be stored in a well-sealed container, protected from light and moisture, at a cool and dry place (e.g., 2-8 °C).

Stability Indicating Method Development (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Protocol: Forced Degradation Study

-

Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal (solid state): 80 °C

-

Photolytic: Expose the solid and solution to UV and visible light.

-

-

Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Monitor for the appearance of degradation peaks and the decrease in the parent peak area.

Applications in Research and Drug Development

3,4-Dimethyl-L-phenylalanine hydrochloride serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Incorporation into Peptides

The hydrochloride salt can be used directly in peptide synthesis after neutralization to the free amine. In Fmoc-based SPPS, this is typically achieved in situ using a non-nucleophilic base like diisopropylethylamine (DIEA) during the coupling step. The dimethyl substitution can be used to:

-

Introduce conformational constraints.

-

Enhance binding to hydrophobic pockets of target proteins.

-

Improve resistance to enzymatic degradation.

Conclusion

While specific experimental data for 3,4-Dimethyl-L-phenylalanine hydrochloride is not widely published, this technical guide provides a robust framework for its synthesis, characterization, and application. By following the detailed protocols outlined herein, researchers can confidently determine the physicochemical properties of this compound, ensuring its quality and effective use in their research and development endeavors. The principles and methodologies described are grounded in established analytical and synthetic chemistry practices, providing a reliable foundation for working with this and other novel amino acid derivatives.

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3,4-Dimethyl-L-phenylalanine: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the crystal structure analysis of 3,4-Dimethyl-L-phenylalanine, a synthetic amino acid with potential applications in drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a self-validating system of experimental choices, grounded in established crystallographic principles. While a specific crystal structure for 3,4-Dimethyl-L-phenylalanine is not publicly available at the time of this writing, this guide synthesizes field-proven insights from the analysis of analogous compounds, such as L-DOPA, to present a robust and scientifically rigorous workflow.[1] This paper details the chemoenzymatic synthesis of the target compound, strategies for crystal growth, a meticulous protocol for X-ray diffraction data collection, and the subsequent steps of structure solution and refinement. The overarching goal is to equip researchers with the expertise to not only execute these procedures but also to understand the fundamental causality that underpins each experimental decision.

Introduction: The Significance of 3,4-Dimethyl-L-phenylalanine in Medicinal Chemistry

Non-canonical amino acids are critical building blocks in modern drug discovery, offering novel side-chain functionalities that can enhance peptide stability, receptor affinity, and pharmacokinetic profiles.[2][3] 3,4-Dimethyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, presents an intriguing scaffold. The introduction of two methyl groups on the phenyl ring can significantly alter its steric and electronic properties, potentially leading to improved therapeutic agents.[4][5]

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its function.[6][7] For 3,4-Dimethyl-L-phenylalanine, a high-resolution crystal structure would provide invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes with therapeutic targets. This knowledge is a cornerstone for rational drug design and the development of novel therapeutics.

This guide will delineate a complete, end-to-end workflow for the crystal structure determination of 3,4-Dimethyl-L-phenylalanine, from its synthesis to the final, refined atomic model.

Synthesis of 3,4-Dimethyl-L-phenylalanine

A robust and scalable synthesis is the prerequisite for obtaining high-quality crystals. A chemoenzymatic approach, leveraging the stereoselectivity of enzymes, is often preferred for producing enantiomerically pure amino acids.[8]

Proposed Synthetic Pathway

A plausible route for the synthesis of L-3,4-dimethoxyphenylalanine and its analogues involves the use of aspartate aminotransferase.[8] This general strategy can be adapted for 3,4-Dimethyl-L-phenylalanine.

Experimental Protocol: Chemoenzymatic Synthesis

-

Preparation of the Precursor: The synthesis would commence with the appropriate phenylpyruvate derivative, in this case, 3,4-dimethylphenylpyruvate.

-

Enzymatic Transamination: An engineered aspartate aminotransferase from Escherichia coli can be utilized as the catalyst for the asymmetric amination of the keto acid precursor.[8]

-

Reaction Conditions: The reaction is typically conducted in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity.[8]

-

Purification: Following the enzymatic reaction, the product, 3,4-Dimethyl-L-phenylalanine, is purified from the reaction mixture using techniques such as ion-exchange chromatography and recrystallization.

Crystallization of 3,4-Dimethyl-L-phenylalanine

The growth of single, well-ordered crystals is often the most challenging step in X-ray crystallography.[7] The strategy for crystallizing a small molecule like 3,4-Dimethyl-L-phenylalanine will involve screening a wide range of conditions to identify the optimal parameters for crystal nucleation and growth.

Crystallization Screening

A high-throughput screening approach is recommended, utilizing commercially available or in-house prepared screens that vary parameters such as:

-

Solvent System: A variety of polar and non-polar solvents and their mixtures should be tested. For amino acids, aqueous solutions with organic co-solvents are often successful.

-

Precipitant: Salts, organic polymers (e.g., polyethylene glycol), and organic solvents are common precipitants that modulate the solubility of the molecule.

-

pH: The pH of the solution can significantly impact the charge state of the amino and carboxylic acid groups, influencing crystal packing.

-

Temperature: Crystallization trials should be set up at different temperatures (e.g., 4°C, 18°C, and 25°C).

Step-by-Step Crystallization Protocol (Vapor Diffusion)

-

Prepare the Reservoir Solution: A 24-well plate is prepared with 500 µL of various reservoir solutions (different precipitants, buffers, and salts) in each well.

-

Prepare the Protein Solution: A concentrated solution of purified 3,4-Dimethyl-L-phenylalanine (e.g., 10-20 mg/mL) is prepared.

-

Set up the Drop: A small drop (1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

-

Seal and Incubate: The coverslip is inverted and sealed over the reservoir well. The system is then incubated at a constant temperature.

-

Monitor for Crystal Growth: The drops are monitored periodically under a microscope for the appearance of crystals over several days to weeks.

X-Ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their internal atomic arrangement.

Crystal Mounting and Cryo-protection

To minimize radiation damage from the high-intensity X-ray beam, data collection is typically performed at cryogenic temperatures (around 100 K).[6]

-

Crystal Harvesting: A single, well-formed crystal is carefully harvested from the crystallization drop using a small nylon loop.

-

Cryo-protection: The crystal is briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with an agent like glycerol or ethylene glycol) to prevent the formation of ice crystals upon freezing.

-

Flash Cooling: The crystal is then rapidly frozen by plunging it into liquid nitrogen.

Data Collection at a Synchrotron Source

For high-resolution data, a synchrotron X-ray source is preferred due to its high intensity and tunability.[6]

-

Mounting on the Goniometer: The frozen crystal is mounted on a goniometer head in the X-ray beamline.

-

Diffraction Experiment: The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.[7] A complete dataset consists of hundreds of diffraction images collected over a range of rotation angles.

Data Processing

The collected diffraction images are processed using specialized software to:

-

Index the Diffraction Pattern: Determine the unit cell dimensions and crystal system.

-

Integrate the Intensities: Measure the intensity of each diffraction spot.

-

Scale and Merge the Data: Combine the data from multiple images to produce a final set of unique reflection intensities.

Structure Solution and Refinement

The processed diffraction data is used to generate an electron density map, from which the atomic structure can be determined.[6]

Phase Determination

The "phase problem" is a central challenge in crystallography. For small molecules like 3,4-Dimethyl-L-phenylalanine, direct methods are typically successful in determining the initial phases.

Model Building and Refinement

-

Initial Model Building: An initial atomic model of 3,4-Dimethyl-L-phenylalanine is built into the experimental electron density map.

-

Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that minimizes the R-factor and R-free values.

-

Validation: The final model is validated using various geometric and stereochemical checks to ensure its accuracy.

Hypothetical Crystal Structure Data for 3,4-Dimethyl-L-phenylalanine

The following table presents plausible crystallographic data for 3,4-Dimethyl-L-phenylalanine, based on typical values for similar amino acid structures.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 g/mol [9] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 13.5 Å, c = 5.4 Å, β = 98.0° |

| Volume | 440.5 ų |

| Z | 2 |

| Calculated Density | 1.45 g/cm³ |

| Wavelength | 1.5418 Å (Cu Kα) |

| Temperature | 100(2) K |

| Resolution | 0.8 Å |

| R-factor | 0.045 |

| R-free | 0.050 |

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of 3,4-Dimethyl-L-phenylalanine.

Caption: Workflow for the crystal structure analysis of 3,4-Dimethyl-L-phenylalanine.

Conclusion and Future Perspectives

This guide has provided a comprehensive and technically detailed roadmap for the crystal structure determination of 3,4-Dimethyl-L-phenylalanine. By following the outlined protocols and understanding the underlying scientific principles, researchers can confidently approach the structural analysis of this and other novel amino acid derivatives. The resulting high-resolution crystal structure will be a critical asset for structure-based drug design, enabling the development of more potent and selective therapeutics. Future work should focus on co-crystallization studies with target proteins to elucidate the specific molecular interactions that govern its biological activity.

References

-

John Innes Centre. (2020, March 11). What is Protein X-Ray Crystallography? Retrieved from [Link]

-

Amirkhanyan, A. M., et al. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Retrieved from [Link]

-

Minor, W., et al. (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki. Retrieved from [Link]

-

Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]

-

Wu, J., et al. (2019). Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. ResearchGate. Retrieved from [Link]

-

Quanta Magazine. (2025, August 21). The Groundbreaking Tech of Molecular Mapping: X-ray Crystallography. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethyl-L-phenylalanine. PubChem. Retrieved from [Link]

-

Mostad, A., & Ottersen, T. (n.d.). The crystal and molecular structure of 3, 4-dihydroxy L-phenyl-alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxyphenylalanine, L-. PubChem. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of L-phenylalanine. Retrieved from [Link]

-

Tou, J. S., & Vineyard, B. D. (1984). Novel synthesis of L-phenylalanine. The Journal of Organic Chemistry, 49(8), 1517–1518. Retrieved from [Link]

-

Bolte, M., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(2), 1156–1165. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

RCSB PDB. (1999, July 8). PHE Ligand Summary Page. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-(-)-Phenylalanine (FDB004940). Retrieved from [Link]

-

RCSB PDB. (2008, December 23). 3F3C: Crystal structure of LeuT bound to 4-Fluoro-L-Phenylalanine and sodium. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 7. Before you continue to YouTube [consent.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dimethyl-L-phenylalanine | C11H15NO2 | CID 18633117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Amino-3-(3,4-dimethylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the predicted spectroscopic data for the non-canonical amino acid 2-Amino-3-(3,4-dimethylphenyl)propanoic acid. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a detailed predictive characterization. This guide is intended to serve as a valuable resource for researchers working with this compound, aiding in its identification, characterization, and quality control.

Introduction

2-Amino-3-(3,4-dimethylphenyl)propanoic acid, also known as 3,4-dimethylphenylalanine, is a non-canonical amino acid that holds significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a dimethyl-substituted phenyl ring, allows for the introduction of specific steric and electronic properties into peptides and other therapeutic molecules, potentially enhancing their efficacy, selectivity, and metabolic stability.

Accurate structural elucidation and characterization are paramount in the development of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide presents a comprehensive overview of the predicted spectroscopic data for 2-Amino-3-(3,4-dimethylphenyl)propanoic acid, offering a foundational dataset for researchers in this area.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

-

Monoisotopic Mass: 193.1103 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 2-Amino-3-(3,4-dimethylphenyl)propanoic acid are presented below. These predictions are based on the known chemical shifts of phenylalanine, toluene, and other substituted aromatic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the amino acid backbone protons (α-H, β-H₂, and NH₂) and the aromatic and methyl protons of the 3,4-dimethylphenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| α-H | 3.8 - 4.2 | Doublet of doublets (dd) | 1H |

| β-H | 2.9 - 3.3 | Multiplet (m) | 2H |

| Aromatic H (H-2, H-5, H-6) | 6.9 - 7.2 | Multiplet (m) | 3H |

| Phenyl-CH₃ (C3-CH₃) | ~2.25 | Singlet (s) | 3H |

| Phenyl-CH₃ (C4-CH₃) | ~2.23 | Singlet (s) | 3H |

| NH₂ | Variable (broad) | Singlet (s) | 2H |

| COOH | Variable (broad) | Singlet (s) | 1H |

Causality of Predictions: The chemical shift of the α-proton is influenced by the adjacent electron-withdrawing amino and carboxylic acid groups. The β-protons will appear as a multiplet due to coupling with the α-proton and potentially diastereotopicity. The aromatic protons will reside in the typical downfield region, with their specific shifts and multiplicities determined by the electronic effects of the methyl and amino-propyl substituents. The two methyl groups on the phenyl ring are expected to be singlets with very similar chemical shifts. The signals for the NH₂ and COOH protons are often broad and their chemical shifts can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 173 - 176 |

| Aromatic C (quaternary, C-1) | 135 - 138 |

| Aromatic C (quaternary, C-3) | 136 - 139 |

| Aromatic C (quaternary, C-4) | 135 - 138 |

| Aromatic C-H (C-2, C-5, C-6) | 127 - 131 |

| α-C | 54 - 58 |

| β-C | 36 - 40 |

| Phenyl-CH₃ (C3-CH₃) | 19 - 21 |

| Phenyl-CH₃ (C4-CH₃) | 19 - 21 |

Causality of Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded carbon. The aromatic carbons' chemical shifts are predicted based on the additivity rules for substituted benzenes, taking into account the activating effect of the methyl groups and the alkyl substituent. The α- and β-carbon signals are characteristic of the amino acid backbone. The two methyl carbons are expected in the upfield region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the α- and β-protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of both spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Diagram of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Amine) | 3200-3500 | Medium, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| N-H bend (Amine) | 1500-1650 | Medium |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong |

Causality of Predictions: The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The N-H stretching of the amino group will also be broad due to hydrogen bonding. The C=O stretch of the carboxylic acid is expected to be a strong, sharp peak. The aromatic C=C stretches will appear as a series of bands in the fingerprint region. The presence of both aromatic and aliphatic C-H stretches will be evident.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometric Data

-

Ionization Technique: Electrospray Ionization (ESI) is recommended due to the polar nature of the amino acid.

-

Expected Molecular Ion:

-

Positive Ion Mode: [M+H]⁺ at m/z 194.1176

-

Negative Ion Mode: [M-H]⁻ at m/z 192.1030

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, confirming the elemental composition of C₁₁H₁₅NO₂.

Predicted Fragmentation Pattern

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ is expected to undergo characteristic fragmentation.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 177.1125 | Loss of NH₃ (ammonia) |

| 148.0859 | Loss of HCOOH (formic acid) |

| 133.0961 | Loss of the entire amino acid side chain (C₂H₄NO₂) |

| 119.0855 | 3,4-dimethylbenzyl cation |

Diagram of Predicted MS Fragmentation

Caption: Predicted fragmentation pathway for [M+H]⁺.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system for ESI, such as methanol/water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. A high-resolution instrument is preferred for accurate mass measurements.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation spectrum. This involves selecting the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.

-

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for 2-Amino-3-(3,4-dimethylphenyl)propanoic acid. While experimental verification is always the gold standard, this document serves as a robust starting point for researchers, offering valuable insights into the expected spectral characteristics of this important unnatural amino acid. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, which will be essential for the definitive characterization of this compound in future studies.

References

-

PubChem. 3,4-Dimethyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Phenylalanine. [Link]

-

NIST Chemistry WebBook. Toluene. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

The Architectural Plasticity of Life's Building Blocks: A Technical Guide to the Biological Activity of Substituted Phenylalanine Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in the intricate tapestry of biological processes. Its precise structure dictates its role in protein synthesis, neurotransmission, and metabolic pathways. However, the strategic modification of this foundational architecture through the introduction of chemical substituents unlocks a vast landscape of novel biological activities. This in-depth technical guide navigates the multifaceted world of substituted phenylalanine analogs, providing a comprehensive exploration of their design, synthesis, and profound impact on biological systems. We delve into the nuanced mechanisms by which these analogs exert their effects, from potent enzyme inhibition and modulation of receptor affinity to their utility as advanced imaging agents. This guide is designed to be an essential resource for researchers, scientists, and drug development professionals, offering not only a deep understanding of the core principles but also actionable, field-proven experimental methodologies to harness the therapeutic potential of these remarkable compounds.

Introduction: Beyond the Canonical Twenty – The Rationale for Phenylalanine Analog Development

The twenty proteinogenic amino acids form the bedrock of life's molecular machinery. Yet, the quest to understand and manipulate biological systems has driven the exploration of non-canonical amino acids. Phenylalanine, with its phenyl ring, presents a particularly attractive target for chemical modification. The introduction of substituents onto this aromatic ring or the amino acid backbone can dramatically alter its steric and electronic properties, leading to a cascade of functional consequences.

The primary motivations for developing substituted phenylalanine analogs include:

-

Enhanced Biological Activity: Modifications can lead to increased affinity for biological targets, such as receptors and enzymes.[1]

-

Improved Pharmacokinetic Properties: Alterations can enhance metabolic stability, bioavailability, and half-life.[2][3]

-

Probing Biological Mechanisms: Analogs serve as powerful tools to investigate the roles of specific amino acid interactions in biological processes.[4][]

-

Development of Novel Therapeutics: Substituted analogs are at the forefront of drug discovery for a range of diseases, including cancer, neurological disorders, and metabolic conditions.[2][6]

-

Advanced Diagnostic and Imaging Agents: The incorporation of specific isotopes or functional groups enables the development of sophisticated imaging agents for diagnostic purposes.[7][8]

This guide will systematically explore the diverse biological activities of these analogs, categorized by the nature of their chemical substitutions.

Halogenated Phenylalanine Analogs: Modulating Potency and Selectivity

The introduction of halogen atoms (Fluorine, Chlorine, Iodine) onto the phenyl ring of phenylalanine is a well-established strategy to fine-tune biological activity.

para-Chlorophenylalanine (PCPA): A Potent Tool for Serotonin Depletion

para-Chlorophenylalanine (PCPA), also known as Fenclonine, is a classic example of a substituted phenylalanine analog with profound and specific biological effects.[9]

Mechanism of Action: PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9][10][11] This inhibition leads to a significant and long-lasting depletion of serotonin in the central nervous system.[9][10] The effects are so pronounced that serotonin can become undetectable within the first day of administration.[9][10]

Biological Effects and Research Applications: Due to its potent serotonin-depleting effects, PCPA is an invaluable tool in neuroscience research to investigate the role of the serotonergic system in a wide array of physiological and behavioral processes, including:

-

Exploratory locomotion: Studies have shown that PCPA treatment can lead to a dose-dependent decrease in exploratory behavior in novel environments.[11]

-

Aggression: Research has explored the link between serotonin depletion by PCPA and aggressive behaviors.[12]

-

Neurological and Psychiatric Disorders: PCPA has been used experimentally to model conditions associated with serotonin dysregulation.

While PCPA has been explored for the treatment of carcinoid syndrome, its clinical development has been hampered by side effects, including hypersensitivity reactions and psychiatric disturbances.[9]

Fluorinated Phenylalanines: Enhancing Molecular Interactions and Stability

The substitution of hydrogen with fluorine, the most electronegative element, introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring.[1] This subtle modification can lead to profound changes in biological activity.[1]

Mechanism of Enhanced Activity: The high electronegativity of fluorine alters the charge distribution of the phenyl ring, which can influence crucial non-covalent interactions, such as cation-π stacking, that are often vital for peptide-receptor binding and enzymatic activity.[1][13] This can result in:

-

Enhanced Receptor Affinity: The incorporation of 4-fluoro-phenylalanine (4-F-Phe) into peptides has been shown to significantly increase their binding affinity for their target receptors.[1]

-

Improved Enzymatic Efficiency: The electronic modifications can optimize the interaction of the analog with the active site of an enzyme.

-

Increased Proteolytic Stability: Fluorination can make peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life.[1][14]

Case Study: Biphalin Analogs

Biphalin is a dimeric opioid peptide with high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have demonstrated that substituting the phenylalanine residues at the 4 and 4' positions with 4-F-Phe dramatically enhances its binding affinity.[1]

| Compound | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) |

| Native Biphalin | 0.51[1] | 12.8[1] |

| 4-F-Phe Biphalin Analog | 0.09[1] | 0.11[1] |

This data clearly illustrates the substantial increase in affinity for both opioid receptors upon incorporation of 4-F-Phe, with a particularly dramatic effect on the δ-receptor.[1]

Opioid Receptor Signaling Pathway The binding of biphalin and its analogs to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to analgesia.

Caption: G-protein coupled opioid receptor signaling pathway.

Iodo-Phenylalanine Analogs: Targeting Amino Acid Transporters

The L-type amino acid transporter 1 (LAT1) is a transmembrane protein responsible for the transport of large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands.[15] This makes LAT1 an attractive target for the delivery of anticancer drugs.

Structure-Activity Relationship for LAT1 Selectivity: Studies have shown that the substitution of phenylalanine with iodine at the 2-position of the benzene ring (2-iodo-L-phenylalanine) markedly improves both the affinity and selectivity for LAT1 compared to the parent amino acid, although it may reduce the transport velocity.[15] This highlights the potential of using halogenated phenylalanine analogs for targeted drug delivery to tumors.[15]

Alkyl and Aryl Substituted Phenylalanine Analogs: Probing Hydrophobic Pockets

The introduction of alkyl or aryl groups at various positions on the phenyl ring can modulate the lipophilicity and steric bulk of the analog, influencing its interaction with the hydrophobic pockets of binding sites.

LAT-1 Activity of meta-Substituted Phenylalanine Analogs: Research on meta-substituted phenylalanine and tyrosine analogs has revealed that increased lipophilicity correlates with diminished substrate activity and increased inhibition of the LAT-1 transporter.[16][17] This suggests that while hydrophobic interactions are important for binding, excessive lipophilicity may hinder the transport process.

β-Phenylalanine Derivatives: Enhancing Metabolic Stability

β-Phenylalanine derivatives (β-PADs) are structural isomers of α-phenylalanine where the amino group is attached to the β-carbon. This seemingly minor change has significant implications for their biological properties.

Advantages of β-PADs in Drug Discovery:

-

Increased Stability: β-PADs are more resistant to enzymatic degradation than their α-amino acid counterparts, leading to improved metabolic stability.[2][3]

-

Pseudopeptidic Character: They can mimic the structure of natural peptides, allowing them to be recognized by biological systems while retaining their enhanced stability.[2][3]

-

Structural Diversity: The synthesis of β-PADs allows for a high degree of structural diversity and modularity, making them valuable scaffolds in medicinal chemistry.[2][3]

β-PADs have been incorporated into a variety of therapeutic agents, including antiviral and anticancer drugs.[3]

Phenylalanine Analogs as Enzyme Inhibitors

Substituted phenylalanine analogs have been successfully designed as inhibitors for a range of enzymes, playing crucial roles in various diseases.

Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of tyrosine residues in proteins.[18] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for drug development. Phenylalanine analogs can be designed to mimic the substrate or ATP, thereby inhibiting the kinase.

AKT Kinase Inactivators

AKT kinase is another key player in cell signaling, involved in cell survival, growth, and proliferation. Phenylalanine-based electrophilic analogs have been developed as irreversible inhibitors of AKT1. For instance, Boc-Phe-vinyl ketone has been identified as a submicromolar inactivator of AKT that works by alkylating a cysteine residue in the activation loop of the kinase.[19][20]

Z'-LYTE Kinase Assay for Inhibitor Screening

A common method to screen for kinase inhibitors is the Z'-LYTE assay, a FRET-based high-throughput screening method.[19][20]

Caption: General workflow for an in vivo efficacy study of a substituted phenylalanine analog.

Conclusion and Future Perspectives

The field of substituted phenylalanine analogs is a vibrant and rapidly evolving area of research with immense therapeutic potential. The ability to rationally design and synthesize analogs with tailored biological activities has already led to significant advances in our understanding of complex biological systems and has provided novel drug candidates for a range of diseases.

Future research will likely focus on:

-

Precision Targeting: The development of analogs with even greater selectivity for their biological targets to minimize off-target effects.

-

Multi-Targeted Analogs: The design of single molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach.

-

Advanced Drug Delivery Systems: The use of nanotechnology and other advanced delivery platforms to enhance the targeted delivery and efficacy of these analogs.

-

Integration with 'Omics' Technologies: The use of genomics, proteomics, and metabolomics to identify new targets for phenylalanine analog-based therapies and to understand their mechanisms of action on a systems level.

The continued exploration of the chemical space around the phenylalanine scaffold promises to yield a new generation of powerful research tools and life-saving therapeutics.

References

- The Role of Serotonin Depletion by PCPA in Behavioral Studies: An In-depth Technical Guide. Benchchem.

- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.

- Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1).

- Fenclonine. Wikipedia.

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. PubMed.

- Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. NIH.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. PMC - NIH.

- Experimental Animal Models of Phenylketonuria: Pros and Cons. PMC - PubMed Central.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evalu

- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid

- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.

- Inhibiting neutral amino acid transport for the tre

- LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. PubMed - NIH.

- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- Para-chlorophenylalanine, serotonin and killing behavior. PubMed.

- Inhibiting neutral amino acid transport for the treatment of phenylketonuria.

- Experimental Animal Models of Phenylketonuria: Pros and Cons. PubMed.

- Tyrosine kinase inhibitor. Wikipedia.

- Cell-Based Assays. Sigma-Aldrich.

- Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living r

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.

- Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation.

- Experimental Animal Models of Phenylketonuria: Pros and Cons. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 6. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. Fenclonine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 19. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Literature review on the use of dimethyl-phenylalanine derivatives in research

An In-depth Technical Guide to the Use of Dimethyl-phenylalanine Derivatives in Research

Abstract

Dimethyl-phenylalanine derivatives represent a class of non-natural amino acids that have garnered significant attention in medicinal chemistry and materials science. Their unique structural modifications, primarily the addition of methyl groups to the phenyl ring or the amino group, impart valuable properties such as conformational rigidity, enhanced metabolic stability, and altered receptor binding affinities. This technical guide provides a comprehensive overview of the synthesis, applications, and strategic considerations for employing dimethyl-phenylalanine derivatives in research. We will delve into detailed synthetic protocols, explore their profound impact on peptide and peptidomimetic drug discovery with a focus on opioid receptor modulation, and discuss their emerging roles in asymmetric catalysis and the development of novel biomaterials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these powerful molecular tools.

Introduction: The Strategic Advantage of Dimethyl-phenylalanine Derivatives

The incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. Among these, dimethyl-phenylalanine derivatives stand out for their ability to confer specific and advantageous properties. The strategic placement of methyl groups can dramatically influence the molecule's three-dimensional structure and its interactions with biological targets.

Unique Structural Features and Their Implications

The primary dimethyl-phenylalanine derivatives explored in research include those with methylation on the phenyl ring, such as 2',6'-dimethyl-L-phenylalanine (Dmp), and those with methylation on the alpha-amino group, like N,N-dimethyl-L-phenylalanine.

-

Steric Hindrance and Conformational Constraint: The methyl groups on the phenyl ring of Dmp introduce significant steric bulk, which restricts the rotation of the side chain. This conformational constraint can lock a peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity.[1][2] For instance, derivatives like 2,3-methanophenylalanine, which contains a cyclopropane ring, offer a sterically constrained structure that has proven effective in designing enzyme inhibitors.[3][4]

-

Enhanced Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential.[5] The steric shielding provided by the dimethyl groups can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1]

-

Modulation of Lipophilicity: The addition of methyl groups increases the lipophilicity of the amino acid. This can influence a peptide's ability to cross cell membranes and the blood-brain barrier, which is a critical consideration in drug design.[6]

Overview of Key Research Applications

The unique properties of dimethyl-phenylalanine derivatives have led to their application in several key research areas:

-

Peptide and Peptidomimetic Drug Discovery: A primary application is in the design of peptide-based drugs with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This is particularly evident in the field of opioid research, where these derivatives have been instrumental in developing novel analgesics.[1][2]

-

Asymmetric Catalysis: Chiral derivatives of dimethyl-phenylalanine are employed as ligands in asymmetric catalysis to facilitate the enantioselective synthesis of a wide range of chemical compounds.[7][8]

-

Materials Science: The self-assembly properties of peptides containing these derivatives are being explored for the creation of novel nanomaterials with unique optical and piezoelectric properties.[9]

Synthesis of Dimethyl-phenylalanine Derivatives

The synthesis of dimethyl-phenylalanine derivatives can be achieved through various chemical and biocatalytic methods. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

Chemical Synthesis of 2',6'-Dimethyl-L-phenylalanine (Dmp)

A common route for the synthesis of Dmp involves a multi-step chemical process.[1]

-

Starting Material: The synthesis can commence from commercially available 1-bromo-2,6-dimethylbenzene.

-

Intermediate Formation: A key intermediate, 2-iodo-m-xylene, is prepared.

-

Coupling Reaction: This intermediate is then reacted with methyl 2-acetamidoacrylate.

-

Saponification: The resulting product undergoes saponification.

-

Catalytic Hydrogenation: Catalytic hydrogenation yields the racemic N-acetyl-D,L-Dmp.

-

Optical Resolution: The racemic mixture is resolved into its respective enantiomers through the formation of diastereomeric dipeptide derivatives, which can be separated by preparative HPLC.

-

Hydrolysis: Acid hydrolysis of the separated diastereomers followed by neutralization yields the pure L-Dmp and D-Dmp.

This multi-step approach is necessary to control the regioselectivity of the methylation and to achieve the desired stereochemistry. The optical resolution step is critical for obtaining the biologically active L-enantiomer.

Palladium-Catalyzed C-H Dimethylation for Substituted Derivatives

A more recent and efficient method for synthesizing 2,6-dimethyltyrosine-like amino acids involves a palladium-catalyzed directed C-H dimethylation of picolinamide derivatives of phenylalanine.[10]

Sources

- 1. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Amino Acid Hydrochloride Salts

Abstract

Amino acid hydrochloride salts are fundamental components in the pharmaceutical industry, prized for their enhanced stability and solubility over their free base counterparts. Understanding their behavior under thermal stress is not merely an academic exercise; it is a critical prerequisite for ensuring drug product quality, safety, and efficacy. This guide provides a comprehensive exploration of the thermal stability and degradation profiles of these vital compounds. We will delve into the core principles governing their decomposition, outline the state-of-the-art analytical methodologies for their characterization, and present a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these materials to inform formulation, establish stable storage conditions, and meet rigorous quality control standards.

Introduction: The Significance of Salt Form and Thermal Stress

In pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision. For amino acid-based drugs or excipients, conversion to a hydrochloride (HCl) salt is a common strategy to improve aqueous solubility, enhance bioavailability, and increase chemical stability, thereby extending shelf-life. The presence of the chloride ion can protect functional groups, such as esters, from hydrolysis and other degradative reactions.

However, manufacturing processes (e.g., drying, milling

An In-depth Technical Guide to 3,4-Dimethyl-L-phenylalanine (CAS Number: 142995-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine, distinguished by the presence of two methyl groups on its phenyl ring. As a non-proteinogenic amino acid, it serves as a valuable building block in medicinal chemistry and drug discovery. The strategic placement of methyl groups can significantly alter the parent molecule's steric and electronic properties, influencing its biological activity, metabolic stability, and binding affinity to protein targets. This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety data for 3,4-Dimethyl-L-phenylalanine, offering insights for its use in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of 3,4-Dimethyl-L-phenylalanine are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 142995-28-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 193.24 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | [4] |

| Boiling Point (Predicted) | 342.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.24 ± 0.20 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Reactivity

A common and effective method involves the alkylation of a protected glycine equivalent with a suitable benzyl halide. For 3,4-Dimethyl-L-phenylalanine, this would typically involve the use of 3,4-dimethylbenzyl halide. The use of phase-transfer catalysis in the alkylation of N-(diphenylmethylene)glycine esters has been reported as a convenient approach for synthesizing ring-substituted phenylalanine amides[5]. Another powerful technique is the palladium-catalyzed Negishi cross-coupling reaction, which can be employed to couple aryl halides with organozinc compounds to form the desired carbon-carbon bond[6].

Enzymatic and chemoenzymatic methods are also gaining prominence for the synthesis of chiral amino acids due to their high stereoselectivity. Phenylalanine ammonia lyases (PALs) can catalyze the amination of a variety of cinnamic acids to produce phenylalanine analogues[7]. A potential chemoenzymatic route to 3,4-Dimethyl-L-phenylalanine could involve the enzymatic amination of 3-(3,4-dimethylphenyl)acrylic acid.